REACTION_CXSMILES
|
[OH-].[Ba+2:2].[OH-].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])([O-:6])=[O:5]>O>[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O-:13])([O-:6])=[O:5].[Ba+2:2].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O-:13])([O-:6])=[O:5] |f:0.1.2,5.6.7|
|
Name
|
4-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
Ba(OH)2.8H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
Stir vigorously for 1 hour at 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat 3 l
|
Type
|
CUSTOM
|
Details
|
to 75° C.
|
Type
|
ADDITION
|
Details
|
Add 16.67 g
|
Type
|
WAIT
|
Details
|
let stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Decant to another flask
|
Type
|
TEMPERATURE
|
Details
|
heat to 75° C.
|
Type
|
ADDITION
|
Details
|
add 4.17 g
|
Type
|
STIRRING
|
Details
|
of o-nitrophenol, stir
|
Type
|
WAIT
|
Details
|
let stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Decant
|
Type
|
FILTRATION
|
Details
|
filter on a Buchner funnel through Whatman No
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)[O-].[Ba+2].[N+](=O)([O-])C1=C(C=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |